molecular formula C18H20N2O4S B2926516 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide CAS No. 690647-82-6

3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide

Cat. No.: B2926516
CAS No.: 690647-82-6
M. Wt: 360.43
InChI Key: KYBGSUOHVUMUQD-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide (CAS 690962-45-9) is a chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a benzenesulfonamide pharmacophore linked to a methoxyphenyl ring via a pyrrolidine-carbonyl bridge. While specific biological data for this exact compound is limited, its core structure is closely related to classes of compounds known to exhibit potent inhibitory activity against various biological targets. Structurally similar benzenesulfonamide derivatives are established as effective inhibitors of human carbonic anhydrase (hCA) isoforms, such as hCA XII . The overexpression of certain hCA isoforms, including hCA IX and XII, is a well-documented phenomenon in numerous cancer types, making them attractive targets for anticancer drug development . Furthermore, research indicates that dual-targeting agents combining hCA inhibition with the disruption of the Wnt/β-catenin signaling pathway can display potent activity against multidrug-resistant cancer cells and can help restore sensitivity to chemotherapeutic agents like doxorubicin . The presence of the pyrrolidine-carbonyl group in its structure also aligns with motifs found in other bioactive molecules targeting various enzymes and receptors . This compound is intended for research purposes only, specifically for investigating enzyme inhibition mechanisms, exploring pathways to overcome multidrug resistance in oncology, and as a building block in the synthesis of novel therapeutic agents. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-8-5-9-17(13-16)25(22,23)19-15-7-4-6-14(12-15)18(21)20-10-2-3-11-20/h4-9,12-13,19H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBGSUOHVUMUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328412
Record name 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690647-82-6
Record name 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the benzenesulfonamide group. One common method involves the reaction of 3-methoxybenzenesulfonyl chloride with 3-(pyrrolidine-1-carbonyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of automated synthesis platforms can help streamline the production process and reduce the need for manual intervention .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Functional Group Impact on Bioactivity (Inferred)

Though biological data for the target compound is absent, structural comparisons suggest:

  • Methoxy Group : May reduce metabolic oxidation compared to unsubstituted phenyl rings, enhancing plasma stability.
  • Sulfonamide Linker : Often associated with kinase inhibition (e.g., carbonic anhydrase inhibitors), though activity depends on substituent positioning .

Biological Activity

3-Methoxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Sulfonamide derivatives have also been investigated for their anticancer activities. A study on structurally related compounds demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound may possess similar properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

  • Study on Pyrrolidine Derivatives : A study examining various pyrrolidine-containing compounds found that they exhibited inhibitory effects on tumor growth in vitro and in vivo. The presence of the pyrrolidine ring was crucial for enhancing the anticancer activity of these compounds.
  • Antimicrobial Testing : In a comparative analysis, related sulfonamide compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Interaction : The methoxy and pyrrolidine groups may facilitate binding to specific receptors or enzymes, enhancing biological efficacy.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntibacterial15
Compound BAnticancer5
Compound CAnti-inflammatory10

Summary of Findings

  • Antibacterial Activity : Moderate activity noted with MIC values ranging from 250 μg/mL for related sulfonamides.
  • Anticancer Activity : IC50 values suggest promising efficacy against various cancer cell lines, warranting further investigation into structural modifications to enhance potency.

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